molecular formula C11H14N2O B078528 4-Benzylpiperazin-2-on CAS No. 13754-41-1

4-Benzylpiperazin-2-on

Katalognummer: B078528
CAS-Nummer: 13754-41-1
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: SBWVHKNCFZRBRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a benzyl group at the fourth position and a carbonyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Wissenschaftliche Forschungsanwendungen

4-Benzylpiperazin-2-one has a wide range of applications in scientific research:

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Benzylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Biologische Aktivität

4-Benzylpiperazin-2-one (BZP) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring with a benzyl group at the fourth position and a carbonyl group at the second position. Its potential applications range from acting as a receptor ligand to serving as an intermediate in the synthesis of various pharmacologically active molecules.

4-Benzylpiperazin-2-one primarily interacts with serotonergic and dopaminergic receptor systems, exhibiting amphetamine-like actions on the serotonin reuptake transporter. This interaction leads to increased serotonin concentrations in extracellular fluids, enhancing serotonergic activation . Additionally, BZP has been shown to have lower potency effects on noradrenaline and dopamine reuptake transporters, contributing to its stimulant properties .

Pharmacokinetics

The pharmacokinetic profile of BZP indicates that it is metabolized in the liver and excreted renally. Understanding its pharmacokinetics is critical for evaluating its therapeutic potential and safety profile.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the anxiolytic properties of derivatives of BZP. For instance, a compound known as 6g (related to BZP) was evaluated for its effects on anxiety in lipopolysaccharide (LPS)-induced anxiety models in mice. The results demonstrated that 6g significantly reversed LPS-induced behavioral changes, suggesting its potential as an anxiolytic agent by restoring serotonin levels in the brain .

Table 1: Behavioral Effects of Compound 6g in Anxiety Models

Treatment Group% Time Spent in Open Arms% Time Spent in Light Area
Normal Control80.00 ± 3.5451.50 ± 3.57
LPS Control55.16 ± 3.97 *28.16 ± 2.92 *
LPS + 6g (1 mg/kg)71.16 ± 3.06 **42.00 ± 3.19 **
LPS + 6g (2 mg/kg)72.00 ± 3.96 **43.33 ± 2.53 **
LPS + Fluoxetine (20)89.00 ± 2.79 **44.16 ± 3.17 **

*Significance: * p < 0.05 vs. normal control; ** p < 0.05 vs. LPS control group.

Antitumor Activity

Another area of research involves the antitumor activity of BZP derivatives, particularly N-methylquinazolin-4-amines that incorporate BZP structures. These compounds have shown potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.0290.029 to 0.147μM0.147\,\mu M. The lead compound demonstrated the ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis, indicating significant potential as an anticancer agent .

Table 2: Antiproliferative Activity of BZP Derivatives

CompoundIC50 (μM)Cancer Cell Lines Tested
Compound 7a0.0290.1470.029-0.147HepG2, MCF-7, A549, HeLa

Safety and Toxicity

While BZP exhibits promising biological activities, safety concerns exist regarding its use as a recreational drug, where it has been associated with various side effects including anxiety, agitation, and severe toxicity when combined with other substances . Understanding these risks is crucial for developing therapeutic applications.

Eigenschaften

IUPAC Name

4-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWVHKNCFZRBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466485
Record name 4-benzylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13754-41-1
Record name 4-benzylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-oxopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl chloroacetate (204 g., 1.67 mole) in ethanol (500 ml.) is added to a stirred solution of ethylenediamine (600 g., 10 mole) in ethanol (3 l.) at 0°. After addition is complete the solution is allowed to warm to 20°-25°. After 5 hours a solution of sodium methoxide (90.0 g., 1.67 mole) in methanol (200 ml.) is added and the solution is stirred overnight, filtered to remove inorganic salts and evaporated to remove solvent and unreacted ethylenediamine. The residual oil (189 g.) is added to a mixture of benzyl chloride (241 g., 1.9 mole) anhydrous sodium carbonate (191 g., 2.28 mole) in ethanol (2.3 l.) and the solution is stirred under reflux for 3 hours. The ethanol is removed under reduced pressure and the residue is partitioned between chloroform and water. Evaporation of the chloroform gave a crystalline product which was recrystallized from ethyl acetate to give the title compound, m.p. 154°- 156°.
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
241 g
Type
reactant
Reaction Step Three
Quantity
191 g
Type
reactant
Reaction Step Three
Quantity
2.3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-Benzylpiperazin-2-one
Reactant of Route 3
Reactant of Route 3
4-Benzylpiperazin-2-one
Reactant of Route 4
Reactant of Route 4
4-Benzylpiperazin-2-one
Reactant of Route 5
Reactant of Route 5
4-Benzylpiperazin-2-one
Reactant of Route 6
Reactant of Route 6
4-Benzylpiperazin-2-one
Customer
Q & A

Q1: What is the primary focus of the research presented in the paper "Synthesis and Reaction of 1-Substituted-4-benzylpiperazin-2-ones"?

A1: This research focuses on developing and optimizing synthetic routes for 1-substituted-4-benzylpiperazin-2-one derivatives. [] The authors explore different reaction conditions and reagents to achieve efficient and versatile synthesis of these compounds. The study primarily focuses on the chemical synthesis aspect, aiming to provide a foundation for further exploration of these compounds' potential applications.

Q2: Why is the synthesis of 1-substituted-4-benzylpiperazin-2-ones significant in the field of organic chemistry?

A2: The significance of this research lies in the fact that piperazin-2-one derivatives, especially those with substitutions at the 1 and 4 positions, are considered privileged scaffolds in medicinal chemistry. [] This means they often exhibit a broad range of biological activities. Therefore, developing efficient synthetic routes for these compounds is crucial for expanding chemical libraries and facilitating the discovery of new drug candidates or materials with desirable properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.